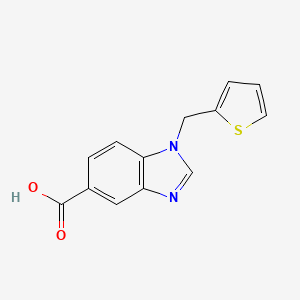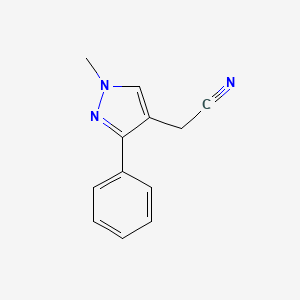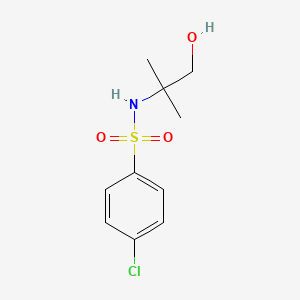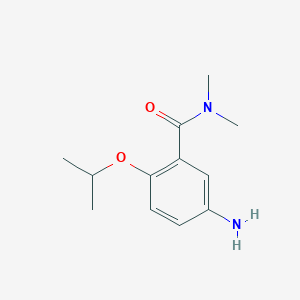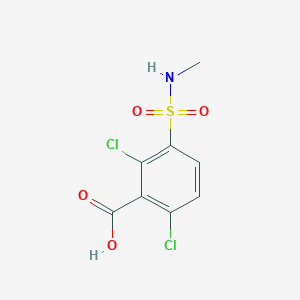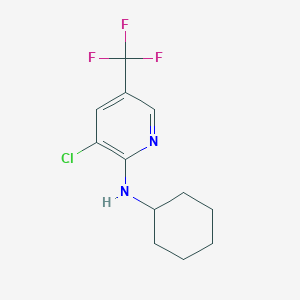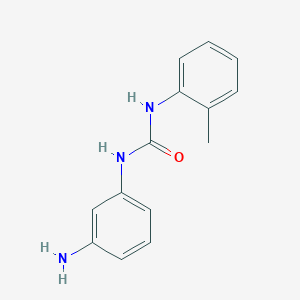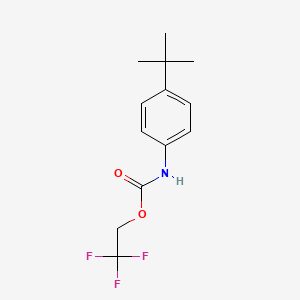
2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate
Descripción general
Descripción
2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate is a chemical compound with the CAS Number: 1087789-00-1 . It has a molecular weight of 275.27 and its IUPAC name is 2,2,2-trifluoroethyl 4-tert-butylphenylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16F3NO2/c1-12(2,3)9-4-6-10(7-5-9)17-11(18)19-8-13(14,15)16/h4-7H,8H2,1-3H3,(H,17,18) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Novel Reduction Methods
Research has shown that similar compounds can undergo novel reduction processes. For example, tert-butyl N-(2-bromophenyl)carbamate reacted with ethyl perfluorooctanoate under specific conditions not to yield the expected product but to undergo an abnormal reduction, revealing insights into the reduction mechanisms of perfluoroalkyl ketones with lithium alkoxides (Sokeirik et al., 2006).
Synthetic Methodologies
A study on the α-amination of methyllithium catalyzed by DTBB demonstrated the versatility of carbamates in synthetic organic chemistry, offering pathways to functionalize carbamates under different conditions (Ortiz, Guijarro, & Yus, 1999).
Structural and Molecular Analysis
Investigations into the structure and bonding of N–CF3 bonds in carbamates have provided detailed insights into their molecular configuration, showcasing the unique characteristics of the N-CF3 bond and its implications for molecular design (Brauer, Burger, Pawelke, & Wilke, 1988).
Chemical Synthesis and Deprotection
Research into the synthesis and deprotection of penta-N-protected polyamides has explored the use of carbamates for the selective deprotection of amino-protecting groups, highlighting the compound's utility in complex synthetic procedures (Pak & Hesse, 1998).
Directed Lithiation and Functionalization
Studies have also examined the directed lithiation of carbamates to enable the selective functionalization of molecules, providing valuable methodologies for organic synthesis and the construction of complex molecular architectures (Smith, El‐Hiti, & Alshammari, 2013).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-12(2,3)9-4-6-10(7-5-9)17-11(18)19-8-13(14,15)16/h4-7H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNHESAJBLNPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



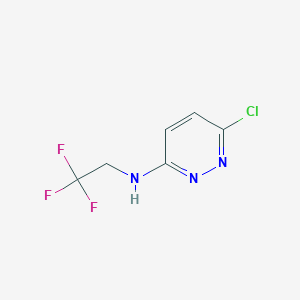
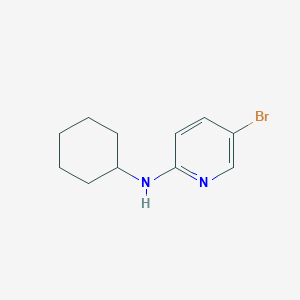
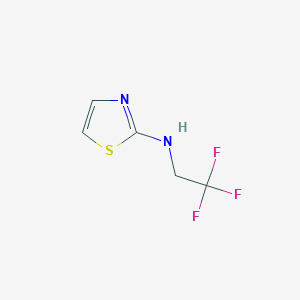
![8-Methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1460900.png)
